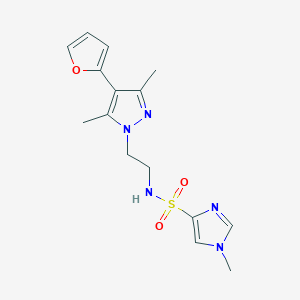

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

描述

Historical Development of Pyrazole-Imidazole-Sulfonamide Hybrid Molecules

The evolution of sulfonamide-based therapeutics began with Gerhard Domagk’s discovery of prontosil in 1935, the first synthetic antibacterial agent effective against Streptococcus pyogenes . This breakthrough demonstrated the sulfonamide group’s capacity to disrupt bacterial folate synthesis, paving the way for derivatives like sulfanilamide. By the mid-20th century, researchers began combining sulfonamides with heterocyclic scaffolds to enhance target specificity and pharmacokinetic properties.

Pyrazole derivatives entered the spotlight in the 2010s with the identification of DDD85646, a pyrazole sulfonamide inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT), which showed promise for treating human African trypanosomiasis (HAT) . Concurrently, imidazole-containing compounds gained traction due to their role in modulating enzymatic activity, particularly in glucosidase inhibition . The fusion of these motifs into hybrid structures, such as the title compound, emerged as a strategy to synergize their pharmacological benefits while addressing limitations like blood–brain barrier (BBB) permeability and off-target effects .

Table 1: Key Milestones in Pyrazole-Imidazole-Sulfonamide Hybrid Development

Research Significance in Medicinal Chemistry

The integration of pyrazole, imidazole, and sulfonamide moieties creates multifunctional molecules with enhanced binding affinity and selectivity. Pyrazole’s planar aromatic structure facilitates π-π stacking interactions with enzymatic pockets, while the sulfonamide group (–SO~2~NH–) acts as a hydrogen bond donor/acceptor, critical for targeting conserved serine or aspartate residues in enzymes like TbNMT or α-glucosidase . Imidazole’s nitrogen-rich core further enables metal coordination, expanding utility in metalloenzyme inhibition.

Recent studies emphasize the role of hybrid structures in overcoming drug resistance. For example, modifying the pyrazole’s 3- and 5-methyl groups in DDD85646 analogs improved selectivity for TbNMT over human isoforms, albeit with trade-offs in lipophilicity . Similarly, substituting the sulfonamide’s terminal amine with furan-2-yl enhanced BBB permeability in CNS-targeted therapies .

Current Academic Research Trends

Contemporary research focuses on three fronts:

- Synthetic Methodologies : Catalyst-free annulation strategies, such as those reported for imidazole-pyrrolo[1,2-a]pyrazine hybrids, aim to streamline the construction of complex heterocycles . These methods reduce reliance on transition metals, lowering production costs and improving scalability.

- Targeted Drug Design : Hybrid molecules are being optimized for dual-stage HAT therapy, combining antitrypanosomal activity with CNS penetration. For instance, replacing rigid aromatic linkers with flexible alkyl chains in DDD100097 improved selectivity by 15-fold compared to earlier analogs .

- Computational Screening : Molecular docking studies now guide the rational design of sulfonamide hybrids. For example, acyl pyrazole sulfonamides exhibit strong binding to α-glucosidase’s active site, with hydrophobic interactions at Val544 and hydrogen bonds with Asp616 .

Objectives of Current Research Paradigms

Modern investigations prioritize:

- Enhancing Selectivity : Reducing off-target effects by modifying substituents on the pyrazole ring (e.g., 3-iso-butyl groups) or capping the sulfonamide to lower polar surface area .

- Improving Pharmacokinetics : Balancing lipophilicity (cLogP) and polar surface area (PSA) to optimize BBB penetration while minimizing toxicity. The title compound’s furan-2-yl group may reduce PSA compared to non-aromatic substituents.

- Expanding Therapeutic Indications : Exploring applications beyond infectious diseases, such as diabetes mellitus, where α-glucosidase inhibition offers glycemic control .

Table 3: Key Objectives in Hybrid Molecule Optimization

属性

IUPAC Name |

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3S/c1-11-15(13-5-4-8-23-13)12(2)20(18-11)7-6-17-24(21,22)14-9-19(3)10-16-14/h4-5,8-10,17H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZFNZNSBZILJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)C2=CN(C=N2)C)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the furan and pyrazole intermediates, followed by their coupling with the imidazole and sulfonamide groups.

Synthesis of Furan Intermediate: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

Synthesis of Pyrazole Intermediate: The pyrazole ring is often synthesized via the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

Coupling Reactions: The furan and pyrazole intermediates are then coupled with an imidazole derivative through nucleophilic substitution reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

化学反应分析

Types of Reactions

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The sulfonamide group can be reduced to amines.

Substitution: The imidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) and sulfonyl chlorides are employed.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Amines and related compounds.

Substitution: Halogenated imidazole derivatives and sulfonamide-substituted products.

科学研究应用

Antibacterial Properties

Research has shown that compounds similar to N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide exhibit significant antibacterial activity. For instance:

- In vitro Studies : Compounds containing furan and pyrazole rings have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies indicate that these compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The potential of this compound as an anticancer agent is being explored through various studies:

- Cell Line Testing : It has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). For example, derivatives of pyrazole have been reported to exhibit cytotoxic effects with IC50 values in the micromolar range .

Pharmaceutical Development

Given its biological activities, this compound could serve as a lead compound for developing new antibacterial and anticancer drugs. Its unique structure allows for further modifications to enhance efficacy or reduce toxicity.

Research Studies

This compound is also valuable in research settings for studying mechanisms of action in microbial resistance and cancer cell proliferation. Interaction studies are essential for understanding its pharmacokinetics and pharmacodynamics.

作用机制

The mechanism of action of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through competitive or non-competitive inhibition. The furan and pyrazole rings contribute to its binding affinity, while the sulfonamide group enhances its solubility and bioavailability.

相似化合物的比较

Pyridine Sulfonamide Derivatives

Example : 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27, )

- Core structure : Pyridine sulfonamide with a pyrazole substituent.

- Key differences :

- Replaces imidazole with pyridine.

- Includes a 4-chlorophenyl carbamoyl group instead of furan.

- Butyl and methyl substituents on the pyrazole.

- Properties: Melting point: 138–142°C.

Pyrazolo-Pyrimidine Sulfonamide Derivatives

Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

- Core structure : Pyrazolo[3,4-d]pyrimidine fused with a chromen-4-one system.

- Key differences :

- Chromen-4-one and fluorophenyl groups enhance planarity and lipophilicity.

- Sulfonamide attached to benzene rather than imidazole.

- Properties :

Pyrazole Sulfonamide Derivatives

Example : 1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide (CAS 1006994-26-8, )

- Core structure : Pyrazole sulfonamide with a nitro group and propyl linker.

- Key differences :

- Nitro and difluoromethyl substituents increase electronegativity.

- Propyl linker instead of ethyl, altering spatial flexibility.

- Properties: No melting point reported in evidence. Nitro group may enhance metabolic stability .

Structural and Physicochemical Data Table

Key Findings and Implications

Substituent Effects :

- Electron-withdrawing groups (e.g., nitro in ) increase stability but may reduce solubility.

- Bulky groups (e.g., chromen-4-one in ) enhance planar stacking but limit bioavailability.

Linker Flexibility :

- Ethyl linkers (target compound) balance rigidity and flexibility better than propyl () or absent linkers ().

Thermal Stability :

Synthetic Challenges :

- Yields vary significantly (e.g., 76% in vs. 28% in ), likely due to steric hindrance in complex fused systems .

生物活性

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a novel compound that has garnered attention in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4O3S. The compound consists of several functional groups, including a furan ring, a pyrazole moiety, and a sulfonamide group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The imidazole and pyrazole rings can bind to enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer and inflammatory diseases.

- Receptor Modulation : The sulfonamide group enhances solubility and bioavailability, facilitating interaction with cellular receptors involved in signaling pathways related to inflammation and cancer progression.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing furan and pyrazole rings have shown effectiveness against various bacterial strains and fungi in vitro. Preliminary studies suggest that this compound may also possess antibacterial and antifungal activities .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Pyrazole derivatives have been documented for their ability to inhibit inflammatory mediators in various models. This activity is crucial for developing therapies targeting chronic inflammatory conditions .

Anticancer Potential

Several studies have explored the anticancer properties of pyrazole derivatives. For example:

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound 1 | MCF7 | 3.79 | Cytotoxic |

| Compound 2 | Hep-2 | 3.25 | Cytotoxic |

| Compound 3 | A549 | 26 | Growth Inhibition |

These findings indicate that similar compounds can inhibit cancer cell growth effectively .

Study on Anticancer Activity

A recent study investigated the anticancer effects of several pyrazole derivatives, including this compound. The results demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics .

Study on Antibacterial Activity

Another study focused on the antibacterial properties of imidazole derivatives. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

常见问题

Q. What are the established synthetic routes for synthesizing this compound, and what key intermediates are involved?

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-keto esters. For example, 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole can be synthesized using furan-2-carbaldehyde and acetylacetone under acidic conditions .

- Step 2 : Alkylation of the pyrazole nitrogen with a bromoethyl intermediate to introduce the ethyl linker.

- Step 3 : Sulfonylation of the imidazole ring using sulfonyl chlorides, followed by coupling to the pyrazole-ethyl intermediate . Critical intermediates include the furyl-pyrazole derivative and the imidazole-sulfonamide precursor.

Q. How is the molecular structure of this compound confirmed experimentally?

- X-ray crystallography : The gold standard for structural confirmation. SHELXL is widely used for refining crystal structures, especially for resolving challenges like twinning or high thermal motion .

- Spectroscopic techniques : H/C NMR for functional group validation, mass spectrometry (HRMS) for molecular weight confirmation, and IR for sulfonamide (-SONH-) bond identification .

Q. What are the recommended purity assessment methods for this compound?

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.

- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s reactivity or binding affinity?

- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential maps to predict nucleophilic/electrophilic sites.

- Molecular docking : Screen against target proteins (e.g., kinases, enzymes) using AutoDock Vina. The sulfonamide group often interacts with catalytic residues via hydrogen bonding .

- MD simulations : Assess stability in biological membranes, considering the lipophilic furan and pyrazole moieties .

Q. What strategies resolve contradictions in biological activity data across studies?

- Solubility optimization : Use co-solvents (DMSO/PEG) or pro-drug approaches if low aqueous solubility skews in vitro results .

- Metabolite profiling : LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .

- Target selectivity assays : Compare IC values across related enzymes/receptors to rule off-target effects .

Q. How can synthetic yield be improved for the imidazole-sulfonamide moiety?

- Catalytic optimization : Use DMAP (4-dimethylaminopyridine) to enhance sulfonylation efficiency .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hrs to 2 hrs) while maintaining >90% yield .

- Protecting groups : Temporarily protect the imidazole nitrogen with Boc (tert-butyloxycarbonyl) to prevent side reactions .

Q. What advanced spectroscopic techniques characterize electronic interactions in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。